molecular formula C14H11Cl2N3O B235628 N,N-Dimethylsphingosine-1-phosphate CAS No. 151729-53-2

N,N-Dimethylsphingosine-1-phosphate

Cat. No. B235628
CAS RN: 151729-53-2
M. Wt: 407.5 g/mol
InChI Key: PVOWCELDZARJJE-WUKNDPDISA-N
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Description

N,N-Dimethylsphingosine-1-phosphate (also known as DMS) is recognized as an inhibitor of sphingosine kinase . It’s a compound that blocks the production of sphingosine-1-phosphate (S1P), a mediator of cellular events during inflammatory responses .


Synthesis Analysis

N,N-Dimethylsphingosine (DMS) is formed from ceramide, which is composed of a sphingosine and a fatty acid. Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine. Sphingosine is then phosphorylated by sphingosine kinase (SK) isoenzymes. There are two identified mammalian isoenzymes, SK1 and SK2 .


Molecular Structure Analysis

The molecular formula of this compound is C20H41NO2 . The molar mass is 327.553 g·mol−1 .


Chemical Reactions Analysis

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK), a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P) . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .

Scientific Research Applications

  • Activation of Human Platelets : N,N-Dimethylsphingosine-1-phosphate has been shown to activate platelets via interaction with a platelet surface receptor, which is structurally related to sphingosine 1-phosphate (Yatomi et al., 1997).

  • Inhibition of Sphingosine Kinase : It acts as a potent competitive inhibitor of sphingosine kinase, modulating levels of sphingosine 1-phosphate and ceramide, and affecting cellular processes like apoptosis (Edsall et al., 1998).

  • Influence on Muscarinic M(3) Receptor Signalling : N,N-Dimethylsphingosine affects calcium signaling and phosphoinositide turnover in neuroblastoma cells, suggesting a role in G-protein-coupled receptor-mediated responses (Young et al., 2000).

  • Cardioprotective Effects : At low concentrations, N,N-Dimethylsphingosine has been found to be cardioprotective and to activate cytosolic sphingosine kinase through a PKCepsilon dependent mechanism (Jin & Karliner, 2006).

  • Inhibition of Vascular Smooth Muscle Cell Proliferation : This compound also inhibits neointimal hyperplasia by affecting vascular smooth muscle cell proliferation and apoptosis, suggesting its potential use in vascular injury scenarios (McDonald et al., 2010).

  • Phosphorylation in Human Platelets : N,N-Dimethylsphingosine undergoes phosphorylation in human platelets, indicating its involvement in platelet metabolism (Yatomi et al., 1997).

  • Inhibition of Epidermal Growth Factor Receptor Autophosphorylation : It has a specific enhancing effect on epidermal growth factor receptor autophosphorylation, indicating a role in cellular signaling processes (Igarashi et al., 1990).

  • Regulation of Intracellular pH and Ca(2+) in Monocytes : It affects intracellular pH and calcium concentration in human monocytes, which is significant for understanding its anti-neoplastic mechanisms (Lee et al., 2006).

Mechanism of Action

DMS activates SphK in the cytosol via a PKCε dependent mechanism. The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS . S1P receptor modulators work by targeting the interaction between S1P and S1P1 receptors, which regulate lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing intestinal inflammation .

Future Directions

The therapeutic potential of N,N-Dimethylsphingosine (DMS), which blocks the production of sphingosine-1-phosphate (S1P), has been evaluated in a model of chronic Chagas disease cardiomyopathy . Through anti-parasitic and immunomodulatory actions, DMS can be beneficial in the treatment of the chronic phase of T. cruzi infection and suggest that S1P-activated processes as possible therapeutic targets for the treatment of Chagas disease cardiomyopathy .

properties

IUPAC Name

[(E)-2-(dimethylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOWCELDZARJJE-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151729-53-2
Record name N,N-Dimethylsphingosine-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151729532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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